molecular formula C16H17NO4S2 B2494274 1-(3-methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 445227-62-3

1-(3-methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2494274
CAS No.: 445227-62-3
M. Wt: 351.44
InChI Key: SZCHLTWITQOIHH-UHFFFAOYSA-N
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Description

1-(3-Methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydroquinoline core, which is a partially saturated derivative of quinoline, and is substituted with methanesulfonyl and benzenesulfonyl groups. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and other applications.

Preparation Methods

The synthesis of 1-(3-methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Methanesulfonyl Group: This step often involves the sulfonylation of the aromatic ring using methanesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzenesulfonyl Group: This can be accomplished through a similar sulfonylation reaction using benzenesulfonyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(3-Methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl groups to thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-(3-Methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with other sulfonyl-substituted tetrahydroquinolines and related compounds. Similar compounds include:

  • 1-(3-Methanesulfonylphenyl)-1,2,3,4-tetrahydroquinoline
  • 1-(3-Benzenesulfonyl)-1,2,3,4-tetrahydroquinoline

These compounds share structural similarities but may differ in their reactivity and applications due to variations in the substituents. The presence of both methanesulfonyl and benzenesulfonyl groups in this compound makes it unique and potentially more versatile in certain applications.

Properties

IUPAC Name

1-(3-methylsulfonylphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-22(18,19)14-8-4-9-15(12-14)23(20,21)17-11-5-7-13-6-2-3-10-16(13)17/h2-4,6,8-10,12H,5,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCHLTWITQOIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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